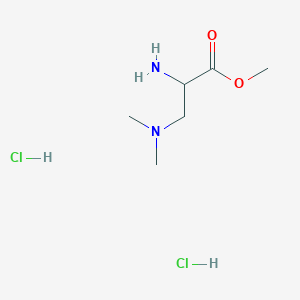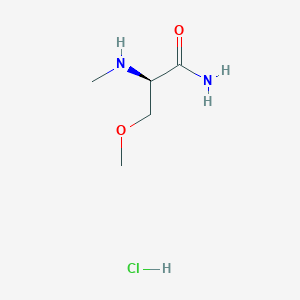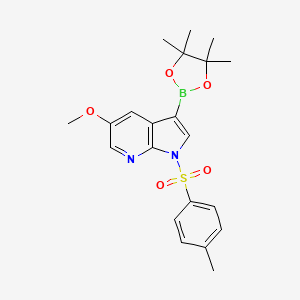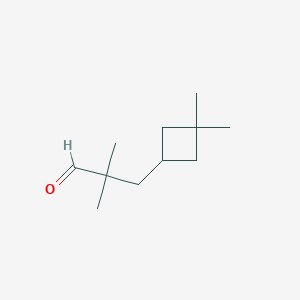![molecular formula C13H18N4O5 B1435771 Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy- CAS No. 188411-05-4](/img/structure/B1435771.png)
Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-
Overview
Description
Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is a fascinating molecule with significant implications in the field of biomedicine. It serves as a building block for nucleic acids, specifically DNA and RNA. Renowned for its exceptional antiviral properties, this compound plays a pivotal role in the pursuit of pharmaceutical advancements against DNA viruses, including herpes simplex virus and varicella-zoster virus. Its formidable prowess lies in effectively thwarting viral replication, making it a promising contender for future antiviral therapies .
Synthesis Analysis
The synthesis of Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- involves intricate chemical processes. While I don’t have access to specific synthetic routes, researchers have likely explored various methods to obtain this compound. These methods may include nucleoside chemistry, protecting group strategies, and selective functionalization. Further investigation into the literature would provide detailed insights into its synthesis .
Molecular Structure Analysis
The molecular formula of Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is C₁₃H₁₈N₄O₅ , with a molecular weight of approximately 310.31 g/mol . Its structure comprises a cytidine base (a pyrimidine nucleoside) linked to a deoxyribose sugar via a glycosidic bond. The intriguing modification involves the (2-cyanoethoxy)methyl group attached to the nucleoside backbone, conferring unique properties .
Scientific Research Applications
DNA Methylation and Cancer Treatment Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-, often utilized in analog forms like 5-azacytidine and 5-aza-2'-deoxycytidine, plays a crucial role in the field of cancer research, particularly in the context of DNA methylation and epigenetics. DNA methyltransferase inhibitors like 5-azacytidine and 5-aza-2'-deoxycytidine are investigated for their potential in restoring tumor suppressor gene expression and exerting antitumor effects through the inhibition of hypermethylation. These inhibitors have shown promising results in treating leukemias, although their efficacy in solid tumors remains limited (Goffin & Eisenhauer, 2002).
Mechanisms of Gene Expression Regulation The effects of analogs like Decitabine (5-Aza-2′-deoxycytidine) on gene expression are multifaceted and highly context-dependent. While primarily known for activating methylated and silenced genes through promoter demethylation, recent insights suggest that promoter demethylation might not be the sole mechanism through which these compounds affect gene expression. Their impact on gene regulation is highly variable and influenced by environmental factors, highlighting the complexity of their action in therapeutic contexts (Seelan et al., 2018).
Cytogenetic and Molecular Responses in Therapy The use of low-dose demethylating agents like 5-aza-2′-deoxycytidine (decitabine) in the treatment of conditions such as myelodysplasia and acute myeloid leukemia has shown significant promise. These agents aim to reverse hypermethylation patterns and have shown effectiveness in inducing cytogenetic responses. The responses to treatment with decitabine are particularly notable in patients with high-risk cytogenetics. Additionally, decitabine treatment can result in the reactivation of genes such as p15INK4b in myelodysplastic syndrome (MDS), signifying its potential for reprogramming gene expression patterns in abnormal hematopoiesis (Hackanson et al., 2005).
Mechanism of Action
properties
IUPAC Name |
3-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIHYTODKBQDOJ-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCC#N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)



![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)
